3-Bromocinnoline

CAS No.: 78593-33-6

Cat. No.: VC3806271

Molecular Formula: C8H5BrN2

Molecular Weight: 209.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78593-33-6 |

|---|---|

| Molecular Formula | C8H5BrN2 |

| Molecular Weight | 209.04 g/mol |

| IUPAC Name | 3-bromocinnoline |

| Standard InChI | InChI=1S/C8H5BrN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H |

| Standard InChI Key | MEYRUXMLXSGXKP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(N=N2)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N=N2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Basic Descriptors

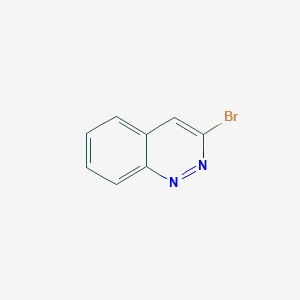

3-Bromocinnoline is characterized by the molecular formula C₈H₅BrN₂, with a molecular weight of 209.04 g/mol . Its structure consists of a cinnoline backbone—a bicyclic system comprising a benzene ring fused to a pyridazine ring—substituted with a bromine atom at the 3-position (Figure 1). The compound’s IUPAC name is 3-bromocinnoline, and it is registered under the MDL number MFCD01411751 .

Table 1: Key Chemical Identifiers of 3-Bromocinnoline

| Property | Value | Source |

|---|---|---|

| CAS Number | 78593-33-6 | |

| Molecular Formula | C₈H₅BrN₂ | |

| Molecular Weight | 209.04 g/mol | |

| MDL Number | MFCD01411751 | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

Structural and Electronic Features

The bromine substituent at the 3-position introduces steric and electronic effects that influence reactivity. Cinnoline’s inherent electron-deficient nature, due to the pyridazine ring, is further exacerbated by the electron-withdrawing bromine atom. This property enhances its susceptibility to nucleophilic aromatic substitution reactions, making it a versatile intermediate in cross-coupling reactions .

Physicochemical Properties

Stability and Solubility

3-Bromocinnoline is sensitive to moisture and light, necessitating storage under inert atmospheres and low temperatures . Its solubility profile remains poorly characterized, but analogous brominated heterocycles exhibit limited water solubility and higher miscibility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Applications in Research and Industry

Pharmaceutical Intermediates

3-Bromocinnoline’s utility lies in its role as a building block for bioactive molecules. Brominated heterocycles are pivotal in drug discovery, particularly in kinase inhibitors and antimicrobial agents. For instance:

-

Anticancer Agents: Bromine’s leaving group potential enables the synthesis of targeted therapies via cross-coupling with pharmacophores.

-

Antibacterial Compounds: Cinnoline derivatives exhibit activity against Gram-positive bacteria, with bromination enhancing lipophilicity and membrane permeability .

Materials Science

The compound’s electron-deficient structure makes it a candidate for:

-

Organic Electronics: As a component in electron-transport layers for OLEDs or perovskite solar cells.

-

Coordination Chemistry: Serving as a ligand for transition metals in catalytic systems.

| Parameter | Recommendation | Source |

|---|---|---|

| Personal Protection | Gloves, eye protection, respirator | |

| Storage Conditions | Cold, inert atmosphere, dark | |

| Disposal | Follow local regulations |

Environmental Considerations

No ecotoxicity data is available, but brominated aromatics generally require careful disposal to prevent environmental persistence.

Future Research Directions

-

Synthetic Optimization: Developing scalable, high-yield routes to 3-bromocinnoline using flow chemistry or microwave-assisted methods.

-

Biological Screening: Evaluating its bioactivity in antimicrobial and anticancer assays.

-

Materials Applications: Exploring its use in organic semiconductors or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume